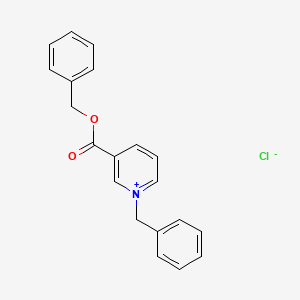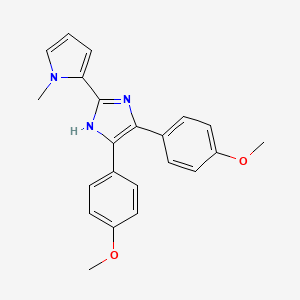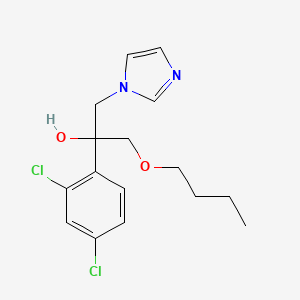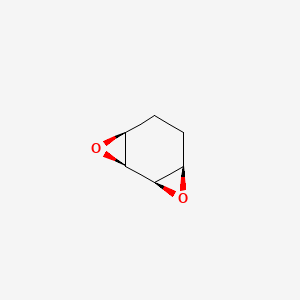
1,2,3,4-Diepoxycyclohexane, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Diepoxycyclohexane, cis- is an organic compound with the molecular formula C6H8O2 It is a cyclohexane derivative where two epoxide groups are attached to the 1,2 and 3,4 positions in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Diepoxycyclohexane, cis- can be synthesized through several methods:
Epoxidation of Cyclohexene: One common method involves the epoxidation of cyclohexene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the cis-diepoxide due to the stereospecific nature of the epoxidation process.
Dihydroxylation and Subsequent Epoxidation: Another method involves the dihydroxylation of cyclohexene to form cis-1,2,3,4-tetrahydroxycyclohexane, followed by epoxidation using reagents like dimethyldioxirane (DMDO) or other peroxides.
Industrial Production Methods
Industrial production of 1,2,3,4-diepoxycyclohexane, cis- typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are crucial factors in the industrial synthesis to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Diepoxycyclohexane, cis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide rings are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can open the epoxide rings, leading to the formation of diols, amino alcohols, and thioethers, respectively.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield cyclohexane derivatives with hydroxyl groups.
Oxidation: Further oxidation of the epoxide rings can lead to the formation of diketones or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium hydroxide (KOH), and various amines are commonly used under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products
Diols: Formed from nucleophilic ring-opening reactions.
Amino Alcohols: Resulting from reactions with amines.
Thioethers: Produced by reactions with thiols.
Diketones: From oxidative cleavage of the epoxide rings.
Aplicaciones Científicas De Investigación
1,2,3,4-Diepoxycyclohexane, cis- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of epoxy resins and other polymeric materials with enhanced mechanical and thermal properties.
Biological Studies: It is employed in studies related to enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-diepoxycyclohexane, cis- involves the reactivity of its epoxide rings. The epoxide groups are electrophilic and can react with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the epoxide carbon, resulting in the formation of various products depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diepoxycyclohexane: Lacks the additional epoxide ring at the 3,4 positions, making it less reactive in certain contexts.
1,2,3,4-Tetrahydroxycyclohexane: The hydroxyl groups make it more hydrophilic and less reactive towards nucleophiles compared to the diepoxide.
Cyclohexene Oxide: Contains only one epoxide ring, leading to different reactivity and applications.
Uniqueness
1,2,3,4-Diepoxycyclohexane, cis- is unique due to the presence of two epoxide rings in a cis configuration, which imparts distinct chemical reactivity and physical properties. This dual epoxide structure allows for a broader range of chemical transformations and applications compared to similar compounds with fewer or differently positioned epoxide groups.
Propiedades
Número CAS |
74643-89-3 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1S,2R,4R,7S)-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-2-4-6(8-4)5-3(1)7-5/h3-6H,1-2H2/t3-,4+,5-,6+ |
Clave InChI |
APXNRLPBXNJAGG-FBXFSONDSA-N |
SMILES isomérico |
C1C[C@H]2[C@H](O2)[C@H]3[C@@H]1O3 |
SMILES canónico |
C1CC2C(O2)C3C1O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)


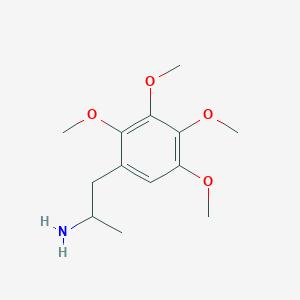
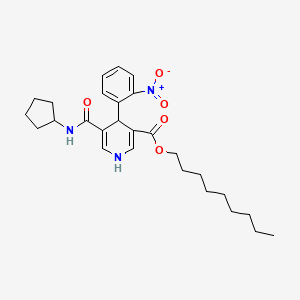

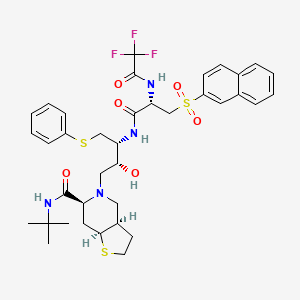
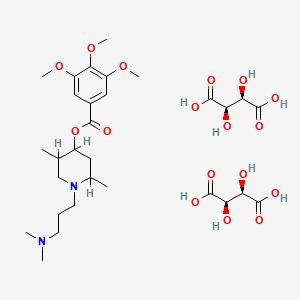
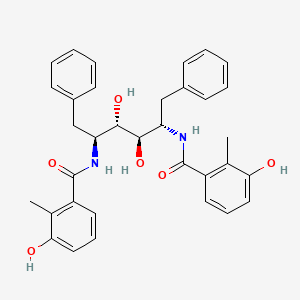
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
